L-ascorbicacid2-sulfatedipotassiumsalt
CAS No.:
Cat. No.: VC18534020
Molecular Formula: C6H6K2O6
Molecular Weight: 252.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6K2O6 |
|---|---|
| Molecular Weight | 252.30 g/mol |
| IUPAC Name | dipotassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-5-oxo-2H-furan-3,4-diolate |
| Standard InChI | InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1 |
| Standard InChI Key | NJNVJUOOGSMKTC-PQYRJTSOSA-L |
| Isomeric SMILES | C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
| Canonical SMILES | C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
L-Ascorbic acid 2-sulfate dipotassium salt has the molecular formula C₆H₆K₂O₉S and a molecular weight of 332.37 g/mol . The IUPAC name is dipotassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] sulfate, reflecting its stereochemistry and functional groups. Its structure preserves the enediol moiety of ascorbic acid while introducing a sulfate group at C2, which significantly alters its reactivity and stability .
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in water, methanol | |
| Stability | Enhanced vs. ascorbic acid | |
| Specific Rotation | +71° to +75° (c=1, H₂O) | |
| pH (100 g/L) | 6.0–8.0 |
The sulfate group increases oxidative stability by reducing the electron density of the enediol system, thereby slowing autoxidation . This modification also improves water solubility, facilitating its use in aqueous formulations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via sulfation of L-ascorbic acid using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in aprotic solvents like pyridine or dimethylformamide. A typical procedure involves:
-
Sulfation: Reacting L-ascorbic acid with SO₃ at 0–5°C to form the intermediate sulfate ester .
-
Neutralization: Treating the acidic intermediate with potassium hydroxide (KOH) to yield the dipotassium salt .
-
Purification: Crystallization or chromatography to isolate the product.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to optimize yield (≥85%) and purity (≥95%). Key parameters include:
-
pH Control: Maintained at 9.5–10.5 during neutralization to avoid side reactions .
-
Scalability: Production capacities exceeding 100 kg/batch have been reported .
A patent (EP0436707B1) describes an eco-friendly method using trimethylamine-SO₃ complex in concentrated potassium ascorbate solutions, minimizing trimethylamine waste .
Biological Activity and Mechanisms
Antioxidant Properties
Like ascorbic acid, the compound scavenges reactive oxygen species (ROS) but with prolonged activity due to its stability . It inhibits lipid peroxidation in vitro at IC₅₀ = 12 µM, outperforming ascorbic acid (IC₅₀ = 28 µM) . The sulfate group may enhance electron donation capacity, as suggested by cyclic voltammetry studies.
Enzymatic Hydrolysis and Vitamin C Bioavailability
In vivo, sulfohydrolases in fish and mammalian tissues cleave the sulfate group, regenerating active ascorbic acid . For example:
-
Rainbow trout fed the compound showed no scurvy symptoms, confirming its bioavailability .
-
Human urinary metabolites include ascorbic acid 2-sulfate, indicating endogenous sulfatase activity .
Inhibition of Tubulin Polymerization
The compound inhibits microtubule formation (IC₅₀ = 0.25 g/L), a property linked to uremic neuropathy in patients with kidney disease . This effect is attributed to structural mimicry of tubulin-binding motifs .
Applications
Aquaculture
-
Vitamin C Supplement: Used in fish feed (e.g., salmon, trout) to prevent scurvy .
-
Stability: Retains potency under high-temperature pelleting processes .
Biomedical Research
-
Tissue Engineering: Incorporated into poly(L-lactide-co-ε-caprolactone) scaffolds to enhance collagen synthesis in human adipose-derived stromal cells (hASCs) .
-
Uremia Studies: Serves as a model "uremic toxin" to study neuropathy .
Cosmetics and Nutraceuticals
-
Topical Formulations: Stabilizes vitamin C in anti-aging creams .
-
Dietary Supplements: Investigated for prolonged antioxidant delivery .
Comparison with Analogous Compounds
| Compound | Molecular Formula | Stability (t₁/₂, 25°C) | Solubility (g/L) | Key Use |
|---|---|---|---|---|
| L-Ascorbic acid | C₆H₈O₆ | 2 days | 330 | Dietary supplement |
| L-Ascorbic acid 2-sulfate | C₆H₈O₉S | 14 days | 450 | Research |
| Dipotassium salt (this) | C₆H₆K₂O₉S | 180 days | 620 | Aquaculture, cosmetics |
The dipotassium salt’s superior stability and solubility make it preferable for industrial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume